6-(Piperidin-3-yloxy)-2,3-dihydropyridazin-3-one is a chemical compound belonging to the class of pyridazinones, which are characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound features a piperidine moiety, which is a saturated six-membered ring containing one nitrogen atom, attached to the pyridazinone structure. Pyridazinones are known for their diverse biological activities and potential therapeutic applications, making them significant in medicinal chemistry.
The synthesis and analysis of 6-(Piperidin-3-yloxy)-2,3-dihydropyridazin-3-one can be traced through various studies focused on pyridazinone derivatives. Research has demonstrated the biological evaluation and synthetic pathways for these compounds, indicating their relevance in drug design and development .
This compound is classified under heterocyclic compounds, specifically as a pyridazinone derivative. The presence of both nitrogen atoms in the ring structure contributes to its unique chemical properties and biological activities. Pyridazinones often exhibit pharmacological effects, including anti-cancer and anti-inflammatory activities .
The synthesis of 6-(Piperidin-3-yloxy)-2,3-dihydropyridazin-3-one typically involves several key steps:
Technical details regarding specific reaction conditions, catalysts, and solvents are critical for optimizing yields and purity .
The molecular structure of 6-(Piperidin-3-yloxy)-2,3-dihydropyridazin-3-one consists of a dihydropyridazine core with a piperidine substituent at one position. The structure can be represented as follows:
Where , , represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Key structural data includes:
6-(Piperidin-3-yloxy)-2,3-dihydropyridazin-3-one can undergo various chemical reactions typical of pyridazinone derivatives:
These reactions often require specific conditions such as temperature control, pH adjustments, and the use of catalysts to achieve desired outcomes efficiently .
The mechanism by which 6-(Piperidin-3-yloxy)-2,3-dihydropyridazin-3-one exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Quantitative data regarding binding affinities (e.g., IC50 values) are essential for understanding its efficacy against specific targets .
Relevant analyses include spectral data from Infrared (IR) spectroscopy which indicates functional groups present within the molecule .
6-(Piperidin-3-yloxy)-2,3-dihydropyridazin-3-one has potential applications in various scientific fields:
The construction of the 2,3-dihydropyridazin-3-one nucleus predominantly utilizes cyclocondensation reactions between α,β-unsaturated dicarbonyl derivatives or γ-keto acids and hydrazines. Succinic anhydride derivatives serve as key precursors, undergoing Friedel-Crafts acylation with substituted benzenes to yield γ-aryl-γ-keto acids. Subsequent cyclization with monosubstituted hydrazines (e.g., methylhydrazine, phenylhydrazine) provides access to the 6-aryl-2-substituted-4,5-dihydropyridazin-3(2H)-one scaffold. This foundational chemistry enables precise substitution at the pyridazinone N-2 position early in the synthetic sequence [3] [8]. Optimization involves careful selection of the hydrazine substituent (alkyl vs. aryl) and the electronic nature of the aryl group attached at C-6, significantly impacting downstream functionalization efficiency and overall yield.
Table 1: Key Building Blocks for Hydrazine-Based Cyclocondensation
Succinic Anhydride Derivative | Hydrazine Component | Resulting Pyridazinone Core | Typical Yield Range (%) |
---|---|---|---|
4-Aryl-4-oxobutanoic Acid | Methylhydrazine | 6-Aryl-2-methyl-4,5-dihydropyridazin-3(2H)-one | 60-75 |
4-Aryl-4-oxobutanoic Acid | Phenylhydrazine | 6-Aryl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 55-70 |
4-(4-Methylphenyl)-4-oxobutanoic Acid | Hydrazine Hydrate | 6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one | 65-80 |
The introduction of the piperidin-3-yloxy moiety onto the pre-formed dihydropyridazinone core represents the most critical and challenging step. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridazinone ring is activated at the C-6 position by a good leaving group (LG), commonly chlorine or a sulfone group (e.g., methylsulfone). This activated intermediate then reacts with a suitably protected piperidin-3-ol derivative (e.g., N-Boc-piperidin-3-ol). The efficiency of this step is highly dependent on the electron-withdrawing nature of the pyridazinone ring and the nucleophilicity of the piperidine oxygen [1] [4].
Table 2: Nucleophilic Substitution Approaches for Piperidine-Oxy Functionalization
Pyridazinone Leaving Group (LG) | Piperidine Component | Reaction Conditions | Key Factors Influencing Yield |
---|---|---|---|
Chloro (6-Cl) | N-Boc-Piperidin-3-ol | Base (e.g., K₂CO₃, DIPEA), Polar Aprotic Solvent (DMF, NMP), Heat (80-120°C) | Basicity, Solvent Polarity, Temperature |
Methylsulfone (6-SO₂CH₃) | N-Boc-Piperidin-3-ol | Strong Base (e.g., LiHMDS, CyMgCl), Toluene or THF, 0°C to RT | Base Strength, Low Temperature to Minimize Side Reactions |
Bromo (6-Br) | N-Boc-Piperidin-3-ol | Pd Catalysis (Buchwald-Hartwig Amination), Ligand, Base, Solvent | Catalyst/Ligand System, Oxygen Exclusion |
The discovery route for Palbociclib analogs employed SNAr using a methylsulfone leaving group and cyclohexyl magnesium chloride (CyMgCl) as a base in toluene, achieving moderate yields (~38%). Subsequent optimization demonstrated that switching the leaving group to chloride and employing lithium hexamethyldisilazide (LiHMDS) as a non-nucleophilic base significantly enhanced yields (often >70%) and reduced byproduct formation [6]. Transition metal-catalyzed methods, particularly Pd-catalyzed Buchwald-Hartwig amination, offer an alternative for less-activated systems or halide leaving groups, although challenges in catalyst removal can complicate purification [6]. Protecting group strategies (e.g., Boc on piperidine nitrogen) are essential to prevent N-alkylation side products during the SNAr step. Final deprotection (e.g., acidolysis for Boc removal) yields the target compound or its hydrochloride salt, as documented in PubChem entries CID 49657825 and CID 72716102 [1] [2].
Solvent choice profoundly impacts the kinetics and thermodynamics of both the cyclocondensation and SNAr steps. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are prevalent for SNAr reactions due to their ability to dissolve ionic intermediates and enhance nucleophilicity. However, studies on analogous pyridazinone systems indicate that DMF can sometimes promote hydrolysis side reactions. Toluene, despite being less polar, proves effective when strong organometallic bases like LiHMDS or Grignard reagents (CyMgCl) are employed, minimizing solvation issues and improving regioselectivity [6] [8]. Catalytic systems are crucial for challenging couplings. Pd-based catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) with specific ligands (XPhos, DavePhos, SPhos) enable the coupling of less-reactive bromo-pyridazinones with piperidinols under milder conditions than classical SNAr, although catalyst cost and removal remain considerations [6].
Temperature control is critical during the initial pyridazinone ring formation via hydrazine cyclocondensation. Elevated temperatures (>100°C) favor the thermodynamically stable 1,4-disubstituted 4,5-dihydropyridazin-3(2H)-one isomers. Conversely, lower temperatures (0°C to 50°C) and controlled addition rates can kinetically favor the desired 1,4,6-trisubstituted isomer, minimizing regioisomeric byproducts like 1,5-disubstituted pyridazinones or linear hydrazide oligomers [3]. Furthermore, during the SNAr step involving piperidin-3-ol, excessive heat can lead to undesired O→N migration of protecting groups (e.g., Boc) on the piperidine ring or decomposition of the activated pyridazinone core. Optimized protocols often employ a temperature gradient – initiating the reaction at lower temperatures (0-25°C) to control exothermicity and prevent side reactions, followed by gradual heating to moderate temperatures (50-80°C) to drive the reaction to completion [3] [8].
Advancements focus on minimizing waste and hazardous reagents while improving atom economy:
Table 3: Green Chemistry Techniques for Dihydropyridazinone Synthesis
Technique | Application Stage | Key Benefits | Impact on Byproduct Reduction |
---|---|---|---|
Microwave Irradiation | Cyclocondensation, SNAr | Drastic reduction in reaction time (min vs. h), improved yields (5-15% increase), enhanced purity | Suppresses thermal decomposition pathways, minimizes polyalkylation |
Flow Chemistry | SNAr, Catalytic Couplings | Precise temp/pH control, improved mixing, reduced solvent volumes, safer handling of intermediates | Minimizes over-reaction, hydrolysis, and degradation |
Eco-Solvents (2-MeTHF, CPME, EtOH/H₂O) | All stages | Biodegradability, lower toxicity, reduced VOC emissions, often derived from renewable sources | Reduces solvent-derived impurities and simplifies workup |
Catalytic SNAr (Pd, Cu) | Piperidine-Oxy coupling | Enables milder conditions (temp, base), broader substrate scope, reduced stoichiometric waste | Minimizes base-mediated decomposition, eliminates organometallic byproducts |
These integrated green approaches demonstrate the potential for more sustainable manufacturing routes to 6-(piperidin-3-yloxy)-2,3-dihydropyridazin-3-one derivatives while maintaining high efficiency and purity [3] [6] [8].
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: